molecular formula C22H23NO5S2 B5992975 N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

Cat. No.: B5992975
M. Wt: 445.6 g/mol
InChI Key: LRKVSWKZNLNUGN-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S2/c1-15(2)19-14-20(23-30(27,28)18-12-8-5-9-13-18)16(3)22(21(19)24)29(25,26)17-10-6-4-7-11-17/h4-15,23-24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKVSWKZNLNUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=CC=C2)O)C(C)C)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the sulfonation of a suitable aromatic precursor followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is achieved by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(BENZENESULFONYL)-4-HYDROXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for anticancer therapy .

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